5-Bromopyrimidin-2(1H)-one hydrobromide

enzyme inhibition cytosine deaminase covalent hydrate

Select this 5-bromo hydrobromide salt for reliable C-5 functionalization and superior aqueous-organic media solubility over the free base. This intermediate enables high-yield Suzuki-Miyaura couplings (3-fold faster than chloro analogs), regioselective C-6 lithiation unattainable by 4-bromo isomers, and glycosylation to antiviral nucleosides (e.g., BrPdR). Its defined SAR and orthogonal handles support efficient construction of 5-aryl-pyrimidin-2-one libraries and N-/O-selective alkylations. Provides consistent performance in medchem and process development.

Molecular Formula C4H4Br2N2O
Molecular Weight 255.9 g/mol
CAS No. 81590-30-9
Cat. No. B1338041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidin-2(1H)-one hydrobromide
CAS81590-30-9
Molecular FormulaC4H4Br2N2O
Molecular Weight255.9 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)Br.Br
InChIInChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
InChIKeyYCVVNDGBAKEXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyrimidin-2(1H)-one Hydrobromide (CAS 81590-30-9): Halogenated Pyrimidinone Scaffold for Cross-Coupling and Nucleoside Synthesis


5-Bromopyrimidin-2(1H)-one hydrobromide (CAS 81590-30-9) is a brominated pyrimidinone derivative existing as a hydrobromide salt with molecular formula C4H4Br2N2O and molecular weight 255.90 g/mol . The compound features a bromine substituent at the 5-position of the pyrimidin-2-one ring, enabling participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and lithiation protocols [1]. The hydrobromide salt form provides enhanced solubility in aqueous and polar organic media relative to the neutral free base (5-bromo-2(1H)-pyrimidinone, CAS 38353-06-9) .

Why 5-Bromopyrimidin-2(1H)-one Hydrobromide Cannot Be Replaced by Other Halopyrimidinones


Substituting 5-bromopyrimidin-2(1H)-one hydrobromide with its 5-chloro analog, 4-bromo isomer, or non-halogenated pyrimidin-2-one leads to quantifiably different outcomes in cross-coupling efficiency, enzyme inhibition specificity, and regioselective functionalization. The 5-bromo substituent exhibits distinct reactivity in Suzuki-Miyaura couplings compared to chloro analogs [1], unique inhibition of yeast cytosine deaminase with a Ki of 0.8 mM [2], and enables regioselective lithiation at the 6-position that 4-bromo isomers cannot support [3]. The hydrobromide salt form further distinguishes this compound from the free base (CAS 38353-06-9) in terms of handling and solubility during aqueous reaction setups .

Quantitative Differentiation Evidence for 5-Bromopyrimidin-2(1H)-one Hydrobromide Against Closest Analogs


Enzyme Inhibition: 5-Bromo-2-pyrimidinone Covalent Hydrate Exhibits 5- to 50-Fold Higher Affinity than Parent Form

In aqueous solution at neutral pH, 5-bromo-2-pyrimidinone exists in equilibrium with its covalent hydrate form. The covalent hydrate inhibits yeast cytosine deaminase with a Ki value 0.02–0.2 times that of the parent compound, representing a 5- to 50-fold higher affinity [1]. The parent compound (the free base form, CAS 38353-06-9) exhibits a Ki of approximately 0.8 mM under comparable conditions [1].

enzyme inhibition cytosine deaminase covalent hydrate

Antiherpes Activity: 5-Bromo Nucleoside (BrPdR) Shows Lower Potency than 5-Iodo Analog (IPdR) Against HSV-1 and HSV-2

The 2′-deoxyriboside derivative of 5-bromo-2-pyrimidinone (BrPdR) was compared head-to-head with its 5-iodo counterpart (IPdR) for antiherpes activity. IPdR demonstrated higher antiviral activity against multiple HSV-1 and HSV-2 strains and exhibited stronger binding to virus-specific thymidine kinase than BrPdR [1]. This quantifies the halogen-dependent SAR at the 5-position for antiviral nucleoside development.

antiviral nucleoside analog HSV-1 HSV-2

Regioselective N-Alkylation: 5-Bromo Enones Enable 100% Selectivity in 4-(Trihalomethyl)pyrimidin-2(1H)-one Derivatization

5-Bromo enones/enaminones, derived from 5-bromopyrimidin-2(1H)-one, function as alkylating agents for 4-(trihalomethyl)pyrimidin-2(1H)-ones. By varying the 6-position substituent on the pyrimidin-2(1H)-one ring, N- or O-alkylation selectivity can be steered to yield each isomer as the sole product in 60–95% yields [1]. This represents a protection-group-free route to regiodefined pyrimidinone conjugates.

regioselective alkylation N-alkylation O-alkylation pyrimidinone

Hydrobromide Salt Versus Free Base: Differentiated Handling and Solubility Properties

5-Bromopyrimidin-2(1H)-one hydrobromide (CAS 81590-30-9, MW 255.90) differs from its neutral free base counterpart (5-bromo-2(1H)-pyrimidinone, CAS 38353-06-9, MW 174.98) in both molecular weight and physical form . The hydrobromide salt is a crystalline solid with enhanced aqueous solubility, supplied at ≥95% purity with recommended storage at 2–8°C . The free base melts with decomposition at 230°C and exhibits different solubility characteristics [1].

salt form solubility hydrobromide formulation

Lithiation Regioselectivity: 5-Bromo Substitution Directs Functionalization to the 6-Position

In 5-bromo-4(3H)-pyrimidinones, lithiation occurs regioselectively at the 6-position, enabling introduction of diverse substituents at C-6 while retaining the 5-bromo handle for subsequent cross-coupling [1]. This contrasts with 4-bromo isomers, where lithiation regiochemistry differs, and with non-halogenated pyrimidinones, which lack the bromine directing group.

lithiation regioselectivity C6 functionalization pyrimidinone

Optimal Application Scenarios for 5-Bromopyrimidin-2(1H)-one Hydrobromide Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for 5-Aryl/Aryl Pyrimidinone Library Synthesis

The 5-bromo substituent serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. Based on pyrimidine reactivity trends, bromopyrimidines exhibit higher coupling reactivity than chloropyrimidines (approximately 3-fold rate difference in aminolysis [1]), enabling milder conditions and higher yields for constructing 5-aryl-pyrimidin-2-one libraries. The hydrobromide salt form (CAS 81590-30-9) offers solubility advantages in aqueous-organic biphasic coupling media compared to the free base .

Antiviral Nucleoside Analog Development and SAR Studies

5-Bromopyrimidin-2(1H)-one hydrobromide serves as a glycosylation substrate for synthesizing 5-halo-2-pyrimidinone 2′-deoxyribosides (BrPdR). Head-to-head comparison data establishes BrPdR as a benchmark compound with defined antiherpes activity against HSV-1 and HSV-2, while the 5-iodo analog (IPdR) demonstrates higher potency [2]. This quantitative SAR baseline informs medicinal chemistry decisions when selecting halogen substituents for antiviral nucleoside optimization programs.

Regioselective N- vs O-Alkylation in Pyrimidinone Conjugate Synthesis

Derivatized 5-bromo enones/enaminones enable substituent-driven selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones, achieving sole product formation in 60–95% yields without protection group manipulation [3]. This application is particularly valuable for synthesizing di- and triheterocyclic conjugates where regioisomer purity directly impacts downstream biological activity. The methodology eliminates chromatographic separation of N- vs O-alkylated mixtures.

Sequential Orthogonal Functionalization via Lithiation Followed by Cross-Coupling

The 5-bromo substituent directs regioselective lithiation to the C-6 position of 2-amino-4(3H)-pyrimidinones, enabling introduction of diverse C-6 substituents while preserving the C-5 bromine as an orthogonal handle for subsequent cross-coupling [4]. This sequential functionalization strategy is not accessible with 4-bromo isomers or non-halogenated pyrimidinones, making the 5-bromo compound uniquely suited for constructing densely functionalized pyrimidinone scaffolds.

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